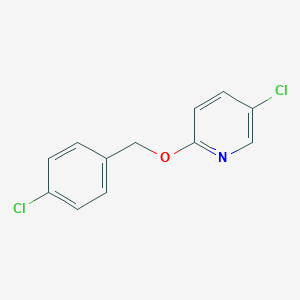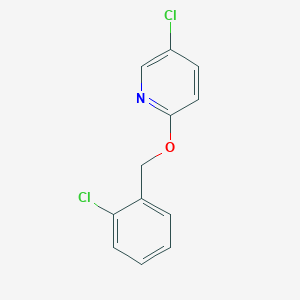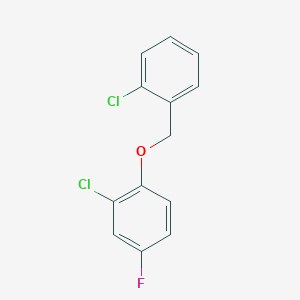![molecular formula C16H19N5S2 B275798 N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as MTPP, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine inhibits complex I in the mitochondrial electron transport chain, which leads to a decrease in ATP production and an increase in ROS production. This can lead to oxidative stress and cell death, particularly in dopaminergic neurons. N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to selectively target dopaminergic neurons, making it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in Parkinson's disease.
Biochemical and Physiological Effects:
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to cause a decrease in ATP production and an increase in ROS production, leading to oxidative stress and cell death. In animal models, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to cause a selective loss of dopaminergic neurons, which is similar to the pathology seen in Parkinson's disease. N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has also been shown to cause behavioral deficits in animal models, including motor deficits and cognitive impairments.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has several advantages for use in lab experiments. It is a selective inhibitor of complex I, making it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in Parkinson's disease. It is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to using N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments. It is a toxic compound that can cause cell death, making it important to use appropriate safety precautions when handling it. Additionally, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of interest is in understanding its mechanism of action in more detail, particularly in relation to its selective targeting of dopaminergic neurons. Additionally, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could be used as a tool for studying the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases, such as Alzheimer's disease. Finally, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could be modified to create more selective inhibitors of complex I, which could have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative diseases.
Synthesemethoden
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can be synthesized through a multi-step process starting with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the desired product, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine.
Wissenschaftliche Forschungsanwendungen
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of complex I in the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This mechanism of action has been studied in various models of Parkinson's disease, where the loss of dopaminergic neurons is believed to be caused by mitochondrial dysfunction and oxidative stress.
Eigenschaften
Produktname |
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine |
|---|---|
Molekularformel |
C16H19N5S2 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N-[(3-methylthiophen-2-yl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H19N5S2/c1-13-8-11-22-15(13)12-17-9-5-10-23-16-18-19-20-21(16)14-6-3-2-4-7-14/h2-4,6-8,11,17H,5,9-10,12H2,1H3 |
InChI-Schlüssel |
YZHQRRRXVVXICP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)




![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)